

# Clinical and Pharmacological Comparison of Antiandrogens

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nilutamide

CAS No.: 63612-50-0

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The table below summarizes key characteristics of **nilutamide** and the more contemporary antiandrogens based on recent literature [1]. Please note that cost-effectiveness data for **nilutamide** is absent from the current analysis.

Feature	Nilutamide (1st Generation)	Apalutamide (2nd Gen)	Darolutamide (2nd Gen)	Enzalutamide (2nd Gen)
<b>Primary Approved Uses</b>	With surgical castration for metastatic prostate cancer (Stage D2) [2].	Metastatic and non-metastatic castration-sensitive prostate cancer (CSPC); non-metastatic castration-resistant prostate cancer (CRPC) [1].	Non-metastatic CRPC [1].	Metastatic and non-metastatic CSPC; metastatic and non-metastatic CRPC [1].
<b>Mechanism of Action</b>	Competitively blocks androgen receptors [2].	Inhibits androgen binding, nuclear translocation, and DNA binding [1].	Inhibits androgen receptor translocation; different	Inhibits androgen binding, nuclear translocation, and DNA binding [1].

Feature	Nilutamide (1st Generation)	Apalutamide (2nd Gen)	Darolutamide (2nd Gen)	Enzalutamide (2nd Gen)
			structural class [1].	
<b>Binding Affinity to AR</b>	Lower than bicalutamide [2].	7- to 10-fold higher than bicalutamide [1].	<b>Highest</b> among the 2nd generation agents [1].	5- to 8-fold higher than bicalutamide [1].
<b>Pharmacokinetics &amp; Dosing</b>	Once daily, without regard to food. Long half-life (~41-49 hrs) [2].	Once daily, without regard to food. Half-life: ~3 days [1].	<b>Twice daily with food</b> (low bioavailability without). Half-life: ~20 hrs [1].	Once daily, without regard to food. Half-life: 5.8-8.6 days [1].
<b>Key Drug-Drug Interactions</b>	Inhibits CYP enzymes; interacts with warfarin, theophylline, phenytoin [2].	Strong inducer of CYP3A4/CYP2C19 [1].	Lower risk of CYP-mediated interactions [1].	Strong inducer of CYP3A4; moderate inducer of CYP2C9/CYP2C19 [1].
<b>Common Adverse Effects</b>	Nausea, increased liver enzymes, hot flushes, <b>interstitial pneumonitis</b> , delayed light-dark adaptation [2].	Rash, fatigue, hypothyroidism, falls [1].	Fatigue, pain, rash [1].	Fatigue, hypertension, falls, seizure [1].

## Insights from a Contemporary Cost-Effectiveness Model

A 2025 study modeling advanced prostate cancer treatment sequences from a Canadian public-payer perspective provides the most direct, though indirect, insight into your query [3].

- **Scope of the Analysis:** The model evaluated treatment sequences across different stages of advanced prostate cancer (non-metastatic and metastatic castration-sensitive PC, and castration-resistant PC), using guidelines to define admissible sequences [3].
- **Antiandrogens Evaluated:** The analysis included the second-generation androgen receptor pathway inhibitors (ARPIs) **abiraterone, apalutamide, darolutamide, and enzalutamide**. It did not model sequences involving first-generation antiandrogens like **nilutamide**, bicalutamide, or flutamide [3].
- **Key Finding on "Early Use":** The study concluded that **the most cost-effective use of ARPIs is early in the advanced prostate cancer treatment pathway** for a cost-effectiveness threshold of CAD 100,000 per QALY. At this threshold, the most cost-effective ARPI was **abiraterone**, primarily due to its lower price [3].

This indicates that in current clinical and economic evaluations, **nilutamide** is not considered a frontline alternative to newer agents.

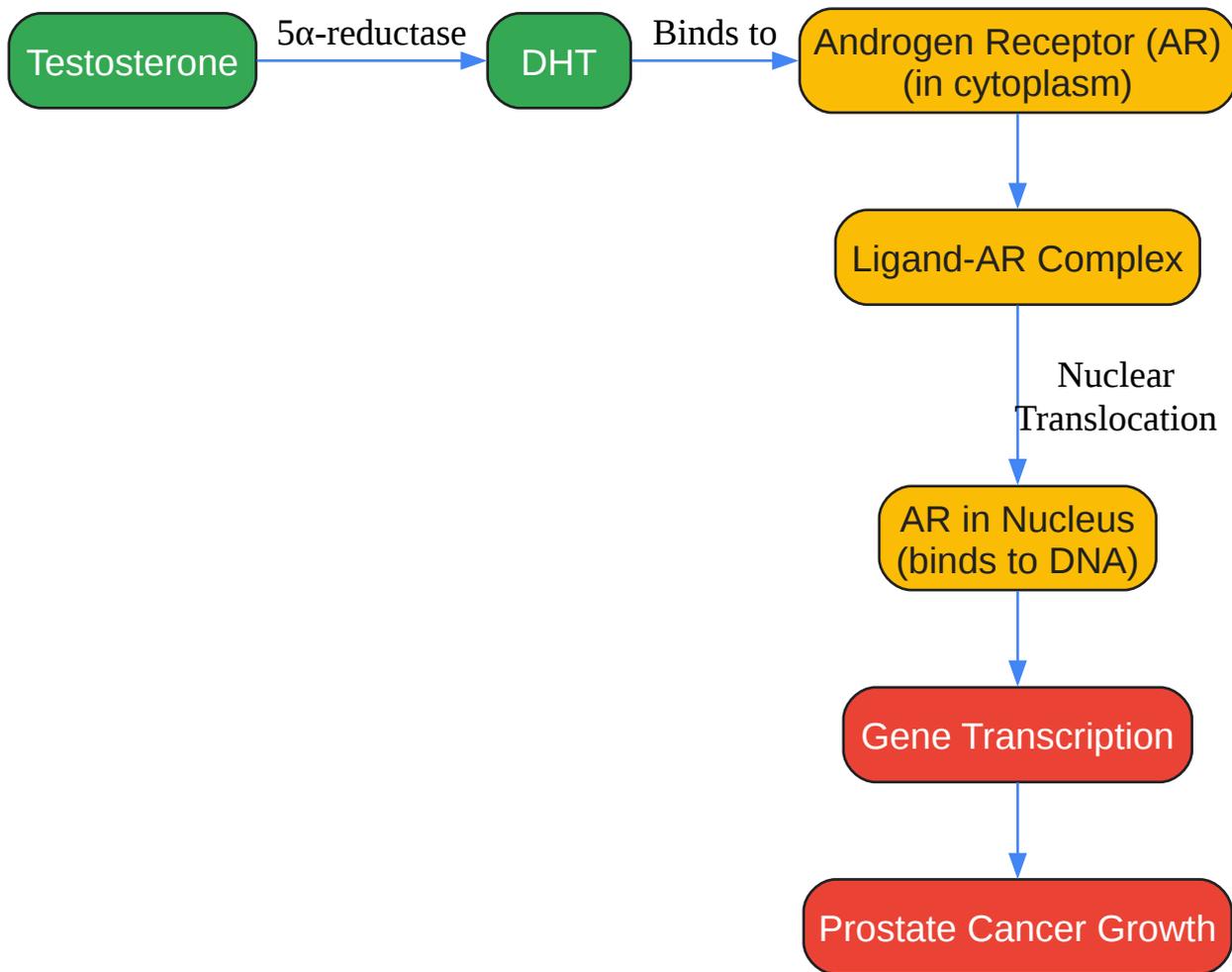
## Research Recommendations and Next Steps

For a comprehensive comparison guide, here are suggested areas for further investigation:

- **Explore Health Technology Assessment (HTA) Reports:** Organizations like **CADTH (Canada)**, **NICE (UK)**, and **ICER (US)** publish detailed assessments on new pharmaceuticals, which often include cost-effectiveness analyses and comparisons to older standards of care.
- **Investigate Real-World Evidence (RWE) Databases:** Research real-world data from cancer registries or claims databases. These can provide information on the **real-world overall survival, treatment patterns, and total healthcare costs** associated with different antiandrogens, including older ones.
- **Review Clinical Guidelines:** Check the latest versions of guidelines from the **National Comprehensive Cancer Network (NCCN)** and the **European Association of Urology (EAU)**. Their recommendations reflect expert consensus on the efficacy, safety, and value of available treatments.

## Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action for antiandrogens like **nilutamide** and the newer agents within the androgen receptor signaling pathway, which is central to prostate cancer growth.



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## References

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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